1-Benzyl-3-ethenylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-ethenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPFRNNFSOBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547248 | |
| Record name | 1-Benzyl-3-ethenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109105-82-0 | |
| Record name | 1-Benzyl-3-ethenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of the 1 Benzyl 3 Ethenylpyrrolidine Scaffold
Reactions Involving the Ethenyl Group
The carbon-carbon double bond of the ethenyl group is electron-rich, making it susceptible to attack by electrophiles and a prime site for various addition and functionalization reactions. pressbooks.pub
Addition reactions are a common transformation for alkenes, where the π-bond is broken to form two new σ-bonds. pressbooks.pub For the 1-benzyl-3-ethenylpyrrolidine molecule, these reactions allow for the introduction of a wide range of substituents at the side chain.
Hydrogenation: The ethenyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). pressbooks.pub This transformation converts the unsaturated side chain into a saturated one, yielding 1-benzyl-3-ethylpyrrolidine. This process is analogous to the hydrogenation of 1-benzyl-2-ethenylpyrrolidine (B3055462) to form 1-benzyl-2-ethylpyrrolidine. smolecule.com
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds readily to form a dihalo-substituted ethyl side chain. pressbooks.pub For instance, reaction with bromine would yield 1-benzyl-3-(1,2-dibromoethyl)pyrrolidine. This reaction can serve as a qualitative test for the presence of the alkene. pressbooks.pub
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the ethenyl group is expected to follow Markovnikov's rule. msu.edu In this case, the hydrogen atom would add to the terminal carbon of the double bond (the one with more hydrogen atoms), and the halide would add to the carbon attached to the pyrrolidine (B122466) ring, which is the more substituted carbon. This regioselectivity is driven by the preferential formation of the more stable carbocation intermediate during the reaction. msu.edu
Hydration: The acid-catalyzed addition of water (hydration) across the double bond results in the formation of an alcohol. pressbooks.pub Following Markovnikov's rule, this reaction would produce 1-(1-benzylpyrrolidin-3-yl)ethan-1-ol.
| Addition Reaction | Reagent(s) | Product |
| Hydrogenation | H₂, Pd/C | 1-Benzyl-3-ethylpyrrolidine |
| Bromination | Br₂ | 1-Benzyl-3-(1,2-dibromoethyl)pyrrolidine |
| Hydrobromination | HBr | 1-Benzyl-3-(1-bromoethyl)pyrrolidine |
| Hydration | H₃O⁺ (H₂O, H₂SO₄ cat.) | 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol |
Beyond simple addition reactions, the olefinic bond can be transformed into more complex functionalities, expanding the synthetic utility of the scaffold.
Epoxidation: The ethenyl group can be converted to an epoxide (oxirane) ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the electrophilic addition of an oxygen atom to the double bond. bhu.ac.in The resulting product, 1-benzyl-3-(oxiran-2-yl)pyrrolidine, is a valuable intermediate as the strained epoxide ring can be opened by various nucleophiles to introduce further functionality.
Dihydroxylation: The double bond can be oxidized to a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield 1-(1-benzylpyrrolidin-3-yl)ethane-1,2-diol.
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the ethenyl group to yield 1-benzylpyrrolidine-3-carbaldehyde.
Metathesis: The terminal alkene functionality allows for participation in ring-closing metathesis (RCM) reactions when another alkene is present in a suitable position within the molecule. This has been demonstrated in the synthesis of dipeptide mimetics from related vinyl-pyrrolidine derivatives. researchgate.net
Addition Reactions to the Carbon-Carbon Double Bond
Reactivity at the Pyrrolidine Nitrogen
The nitrogen atom in the this compound is a tertiary amine, which confers upon it nucleophilic and basic properties. researchgate.net
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it a nucleophile. masterorganicchemistry.com However, its nucleophilicity is influenced by steric hindrance from the three attached groups (the benzyl (B1604629) group and two carbon atoms of the pyrrolidine ring). masterorganicchemistry.com While it can react with electrophiles, its reactivity may be lower than that of less hindered secondary or primary amines. The nitrogen can participate in reactions with various electrophiles, such as alkyl halides and acyl chlorides. evitachem.com
The nucleophilic nitrogen can attack electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts, in this case, N-substituted pyrrolidinium (B1226570) salts. researchgate.net For example, reaction with methyl iodide would yield 1-benzyl-3-ethenyl-1-methylpyrrolidinium iodide. The formation of these salts transforms the neutral amine into a positively charged species, altering its chemical properties significantly. These salts can be employed as intermediates in more complex synthetic routes, such as in the preparation of intermediates for antibacterial derivatives. google.com
| Reaction | Reagent | Product Type |
| N-Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Pyrrolidinium Salt |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acylpyrrolidinium Salt (intermediate) |
Nucleophilic Characteristics of the Tertiary Amine
Transformations of the Benzyl Moiety
The benzyl group is not merely a protecting group for the nitrogen but also a site for specific chemical transformations.
Hydrogenolysis (Debenzylation): The most common reaction of the N-benzyl group is its removal via catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The C-N bond is cleaved, releasing toluene (B28343) and yielding the secondary amine, 3-ethenylpyrrolidine. This deprotection step is crucial in many synthetic sequences to allow for further functionalization at the nitrogen atom.
Benzylic Oxidation: The benzylic C-H bonds (on the CH₂ group attached to the nitrogen and the benzene (B151609) ring) are susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic position. wikipedia.org Under controlled conditions, it is possible to selectively oxidize the benzylic methylene (B1212753) group to a carbonyl, which would lead to the formation of N-benzoyl-3-ethenylpyrrolidine.
Ring Substitution: While the benzene ring of the benzyl group is generally less reactive towards electrophilic aromatic substitution due to the deactivating effect of the attached nitrogen, reactions can still occur under specific conditions, leading to substituted aromatic rings.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Substituted Pyrrolidines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy for 1-Benzyl-3-ethenylpyrrolidine would reveal characteristic signals corresponding to the protons of the benzyl (B1604629), pyrrolidine (B122466), and ethenyl moieties. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
Benzyl Group Protons: The five aromatic protons on the phenyl ring are expected to appear in the range of δ 7.2-7.4 ppm, typical for monosubstituted benzene (B151609) rings. The two benzylic protons (CH₂-Ph) would likely produce a singlet or a closely coupled system around δ 3.6-3.8 ppm. rsc.orgunipi.it
Ethenyl (Vinyl) Group Protons: The vinyl group presents a more complex system. The proton on the carbon attached to the pyrrolidine ring (=CH-) is expected to resonate as a multiplet between δ 5.7-5.9 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and would appear as distinct multiplets, typically between δ 4.8-5.2 ppm. figshare.com
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring are aliphatic and would appear at lower chemical shifts. Their signals are often complex due to overlapping and spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C5) are expected in the range of δ 2.8-3.5 ppm, while the protons on C3 and C4 would be found further upfield, between δ 1.5-2.5 ppm. The proton at the C3 position, being attached to the vinyl group, would be shifted downfield within this range. rsc.orgrsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Vinyl (-CH=CH₂) | 5.7 - 5.9 | Multiplet |
| Vinyl (-CH=CH₂) | 4.8 - 5.2 | Multiplet |
| Benzylic (Ph-CH₂) | 3.6 - 3.8 | Singlet |
| Pyrrolidine (C2-H, C5-H) | 2.8 - 3.5 | Multiplet |
| Pyrrolidine (C3-H, C4-H) | 1.5 - 2.5 | Multiplet |
Note: Data are predicted based on values for structurally similar compounds. rsc.orgfigshare.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Benzyl Group Carbons: The aromatic carbons of the phenyl ring would show signals between δ 127-140 ppm. The unsubstituted carbons typically appear around δ 127-129 ppm, while the carbon attached to the benzylic group (ipso-carbon) is found near δ 138-140 ppm. unipi.itnih.gov The benzylic carbon (CH₂) signal is expected around δ 54-60 ppm. rsc.org
Ethenyl (Vinyl) Group Carbons: The carbons of the vinyl group would resonate in the alkene region. The internal carbon (-CH=) is expected around δ 140-143 ppm, while the terminal carbon (=CH₂) would appear around δ 114-117 ppm. figshare.com
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring would have signals in the aliphatic region. The C2 and C5 carbons, being attached to the nitrogen, are expected at δ 50-60 ppm. The C3 and C4 carbons would be found further upfield, typically between δ 25-45 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | 138 - 140 |
| Vinyl (-CH=CH₂) | 140 - 143 |
| Aromatic (Ar-CH) | 127 - 129 |
| Vinyl (-CH=CH₂) | 114 - 117 |
| Benzylic (Ph-CH₂) | 54 - 60 |
| Pyrrolidine (C2, C5) | 50 - 60 |
| Pyrrolidine (C3, C4) | 25 - 45 |
Note: Data are predicted based on values for structurally similar compounds. rsc.orgunipi.itfigshare.com
Dynamic NMR Studies for Conformational Analysis
The pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations that can interconvert. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is a powerful technique to study these conformational dynamics. beilstein-journals.orgunibas.it
For N-substituted pyrrolidines, two primary dynamic processes can be observed: ring puckering and nitrogen inversion. At room temperature, these processes are often fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, the rate of interconversion can be slowed, potentially allowing for the observation of distinct signals for each conformer. researchgate.net The energy barriers for these processes, such as the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature of the signals. unibas.itresearchgate.net In the case of this compound, DNMR could elucidate the preferred conformation of the pyrrolidine ring and the rotational barrier around the N-CH₂ bond of the benzyl group.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The FTIR spectrum of this compound would display characteristic absorption bands identifying its key structural features.
C-H Stretching: Aromatic C-H stretching from the benzyl group appears just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org The vinyl group also shows =C-H stretching in this region (3020-3080 cm⁻¹). spectroscopyonline.com Aliphatic C-H stretching from the pyrrolidine ring and the benzylic CH₂ group occurs just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub
C=C Stretching: The vinyl C=C double bond stretch is expected to give a medium-intensity band around 1640 cm⁻¹. figshare.comspectroscopyonline.com The aromatic C=C stretching vibrations of the benzyl ring typically result in two or more bands in the 1450-1600 cm⁻¹ region. libretexts.orgvscht.cz
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the vinyl group are strong and characteristic, appearing at approximately 910 and 990 cm⁻¹. spectroscopyonline.com The aromatic ring shows strong oop C-H bending bands in the 690-770 cm⁻¹ range, indicative of monosubstitution. uc.edu
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic/Vinyl C-H | Stretch | 3020 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Vinyl C=C | Stretch | ~1640 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Vinyl C-H | Out-of-plane bend | 910 and 990 | Strong |
| Aromatic C-H | Out-of-plane bend | 690 - 770 | Strong |
Note: Data are based on established characteristic frequencies for the respective functional groups. figshare.comspectroscopyonline.compressbooks.pubuc.edu
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the sample is first separated into its components by gas chromatography, and then each component is analyzed by a mass spectrometer. For a pure sample of this compound, GC would show a single peak, and the mass spectrometer would provide its mass spectrum.
The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The most characteristic fragmentation pattern for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Other significant fragments could arise from the loss of the vinyl group or fragmentation of the pyrrolidine ring itself. Analysis of these fragments allows for the confirmation of the different structural units within the molecule. libretexts.orgscienceready.com.au
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry, offering the ability to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). rsc.orgethz.ch This precision allows for the confident determination of a compound's elemental formula, a critical first step in structural elucidation. researchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing a much higher degree of certainty in identification. ethz.chresearchgate.net
For a compound such as this compound, HRMS would be crucial for confirming its molecular formula, C₁₃H₁₇N. The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value. A close match between the theoretical and observed mass would provide strong evidence for the compound's identity.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. researchgate.net When the protonated molecule is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation of N-benzyl substituted heterocycles often involves cleavage of the benzylic bond. oak.go.kriucr.orgnih.gov For this compound, a prominent fragmentation pathway would be the loss of the benzyl group to form a stable tropylium cation at a mass-to-charge ratio (m/z) of 91. oak.go.krnih.gov Another expected fragmentation would involve the loss of the ethenyl (vinyl) group or cleavages within the pyrrolidine ring itself. The study of fragmentation patterns in similar pyrrolidine-containing cathinones has shown that the loss of the neutral pyrrolidine molecule can be a primary fragmentation pathway. beilstein-journals.org Bioactivation studies on other pyrrolidine-substituted compounds have also provided evidence for the formation of endocyclic iminium ions through processes within the pyrrolidine ring. mdpi.com
The table below illustrates the kind of data that would be expected from an HRMS analysis of this compound.
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound This table is illustrative and based on theoretical calculations and known fragmentation patterns of similar compounds.
| Ion | Proposed Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Proposed Structure/Fragment |
|---|---|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₈N⁺ | 188.1434 | 188.1431 | -1.6 | Protonated parent molecule |
| [M-C₂H₃]⁺ | C₁₁H₁₅N⁺ | 161.1204 | 161.1201 | -1.9 | Loss of ethenyl group |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide invaluable structural insights. It would confirm the connectivity of the atoms and the cis or trans relationship between substituents on the pyrrolidine ring. Furthermore, it would reveal the conformation, or "puckering," of the five-membered pyrrolidine ring and the spatial orientation of the benzyl and ethenyl groups.
As a specific crystal structure for this compound is not available in the crystallographic literature, the structure of a closely related compound, cis-1-Benzylpyrrolidine-2,5-dicarbonitrile, can serve as an illustrative example. beilstein-journals.org The analysis of this molecule reveals key structural features that are likely to be relevant to other N-benzylpyrrolidine derivatives. The X-ray study confirmed the cis stereochemistry of the dicarbonitrile groups and showed that the pyrrolidine ring is not planar. beilstein-journals.org This non-planar, or "envelope," conformation is a common feature of five-membered rings. The analysis also details the orientation of the benzyl group relative to the heterocyclic ring. beilstein-journals.org
The following table presents selected crystallographic data for cis-1-Benzylpyrrolidine-2,5-dicarbonitrile, demonstrating the level of detail obtained from an X-ray diffraction experiment.
Table 2: Illustrative X-ray Crystallographic Data for a Related Compound: cis-1-Benzylpyrrolidine-2,5-dicarbonitrile Data obtained from the crystallographic study of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. beilstein-journals.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.231 (2) |
| b (Å) | 10.339 (2) |
| c (Å) | 10.372 (2) |
| **β (°) ** | 106.89 (3) |
| **Volume (ų) ** | 1152.1 (4) |
| Z (Molecules/unit cell) | 4 |
| Pyrrolidine Ring Conformation | Non-planar (envelope) |
| Substituent Geometry | Cyano groups are equatorial |
This crystallographic data provides a solid foundation for understanding the solid-state structure of substituted N-benzylpyrrolidines. beilstein-journals.org It highlights how the substituents influence the ring's conformation and how the molecule packs within a crystal lattice. Such detailed structural knowledge is fundamental in fields ranging from materials science to medicinal chemistry.
Computational Chemistry and Modeling Studies of N Benzyl Pyrrolidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the electronic structure and conformational preferences of N-benzyl pyrrolidine (B122466) derivatives. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the geometric and electronic properties of these molecules. orientjchem.org DFT, particularly with the B3LYP functional, is a common choice for optimizing the ground state geometry of benzyl-substituted heterocyclic compounds without symmetry constraints. orientjchem.orgresearchgate.netepstem.net
A crucial aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key to understanding its chemical reactivity and electronic properties. researchgate.netepstem.net Computational analyses show that the HOMO and LUMO in N-benzyl pyrrolidine derivatives often have significant contributions from both the pyrrolidine ring and the benzyl (B1604629) substituent. The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter that helps in assessing the molecule's stability and reactivity. epstem.net
Furthermore, quantum chemical methods are used to generate theoretical vibrational spectra (e.g., IR) which can be compared with experimental data to validate the accuracy of the computed molecular structure. orientjchem.org Molecular electrostatic potential (MEP) maps are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. orientjchem.org
| Computational Method | Basis Set | Properties Calculated | Relevance to N-Benzyl Pyrrolidine Derivatives |
| Density Functional Theory (DFT/B3LYP) | 6-31G(d,p), 6-311G(3df,3pd) | Optimized geometry, HOMO-LUMO energies, vibrational frequencies, MEP | Predicts stable conformations, electronic structure, and reactivity sites. orientjchem.orgresearchgate.netepstem.net |
| Hartree-Fock (HF) | 6-311G(3df,3pd) | Structural parameters, electronic properties | Provides a comparative baseline for electron correlation effects included in DFT. orientjchem.org |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscapes of N-benzyl pyrrolidine derivatives in various environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. acs.orgbohrium.com
These simulations are particularly valuable for understanding how flexible molecules like 1-benzyl-3-ethenylpyrrolidine sample different conformations in solution or when interacting with biological macromolecules. By simulating the molecule over a period, typically nanoseconds, researchers can map the potential energy surface and identify low-energy, stable conformations and the pathways for transitioning between them. bohrium.com
In the context of medicinal chemistry, MD simulations are frequently used to study the stability of a ligand, such as an N-benzyl pyrrolidine derivative, within the binding site of a protein. acs.orgresearchgate.net These simulations can affirm the binding modes predicted by molecular docking and assess the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. acs.orgbohrium.com This information is crucial for designing inhibitors with improved affinity and specificity. researchgate.net
The results from MD simulations can be analyzed to generate Ramachandran-like plots for specific dihedral angles, providing a statistical view of the preferred molecular conformations. This helps in understanding the molecule's flexibility and its pre-organization for binding to a target.
Reactivity Prediction and Mechanistic Studies using Computational Methods
Computational methods are powerful tools for predicting the reactivity of N-benzyl pyrrolidine derivatives and for elucidating the mechanisms of reactions in which they participate. The electronic data derived from quantum chemical calculations is central to this endeavor.
The energies and spatial distributions of the HOMO and LUMO are primary indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region indicates the likely site for nucleophilic attack. For a molecule like this compound, the ethenyl (vinyl) group introduces a region of high electron density (a potential HOMO site), making it susceptible to electrophilic addition reactions. The nitrogen atom, with its lone pair of electrons, also contributes significantly to the molecule's nucleophilicity.
Computational studies can model reaction pathways and determine the structures and energies of transition states. This is essential for understanding reaction mechanisms, such as the [3+2] cycloaddition reactions used to synthesize substituted pyrrolidines. acs.org By calculating the activation energies for different possible pathways, researchers can predict the regio- and diastereoselectivity of a reaction, which is often in good agreement with experimental outcomes. acs.org
In addition to frontier orbitals, calculated atomic charges (e.g., Mulliken charges) and MEP maps provide further insight into reactivity. epstem.net These tools help identify electron-rich and electron-poor regions of the molecule, guiding the prediction of how it will interact with other reagents. For example, the analysis of MEPs can highlight the electrostatic potential that guides non-covalent interactions, which are crucial in both reaction mechanisms and biological recognition.
| Computational Tool | Predicted Property | Application to this compound |
| Frontier Molecular Orbital (FMO) Analysis | Sites for electrophilic/nucleophilic attack | Predicts reactivity of the ethenyl group and the nitrogen lone pair. |
| Transition State (TS) Calculation | Reaction pathways, activation energies | Elucidates mechanisms of reactions involving the pyrrolidine ring or side chains. acs.org |
| Molecular Electrostatic Potential (MEP) | Charge distribution, interaction sites | Visualizes electron-rich (e.g., ethenyl C=C bond) and electron-deficient areas. orientjchem.org |
Structure-Directing Effects in Material Synthesis (e.g., zeolites)
N-benzyl pyrrolidine and its derivatives have been investigated as organic structure-directing agents (SDAs), or templates, in the synthesis of microporous materials such as aluminophosphate (AlPO) zeolites. chemrxiv.orgacs.orgcapes.gov.br Computational modeling plays a critical role in understanding how these organic molecules guide the formation of specific inorganic framework structures.
Computer simulations are used to study the host-guest interactions between the SDA and the growing inorganic network. acs.orgcapes.gov.br The goal is to understand how the size, shape, and electrostatic properties of the benzylpyrrolidine derivative lead to the crystallization of a particular zeolite topology, such as the AFI structure of AlPO-5. acs.org
Modeling studies have shown that the ability of an organic molecule to template the synthesis of a microporous material is not solely dependent on the interaction energy between a single template molecule and the inorganic host. Instead, it is often related to the density of the interaction energy—the energy per formula unit of the microporous network. acs.orgcapes.gov.br This highlights the importance of efficient packing of the template molecules within the pores or channels of the forming crystal. acs.org
Computational investigations have explored how substitutions on the benzyl ring, such as fluorination, affect the templating ability. acs.orgcapes.gov.br For example, studies on fluorinated benzylpyrrolidine derivatives showed that while the meta-fluoro derivative was a good template for AlPO-5 due to favorable electrostatic interactions, the ortho- and para-fluoro derivatives were not. acs.orgcapes.gov.br This was attributed to poor packing within the AlPO-5 pores caused by repulsion involving the fluorine atoms. acs.org These insights demonstrate the power of computational methods to rationally design or select optimal SDAs for the synthesis of novel materials.
Applications in Organic Synthesis and Materials Science
1-Benzyl-3-Ethenylpyrrolidine as a Synthetic Intermediate
As a synthetic intermediate, this compound offers chemists a versatile platform for constructing intricate molecular architectures. The pyrrolidine (B122466) ring is a common motif in a vast number of natural products and pharmacologically active compounds. uou.ac.inuomus.edu.iq
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in chemistry and biology. uou.ac.inuomus.edu.iq The N-benzyl-pyrrolidine framework serves as a robust starting point for creating more complex heterocyclic systems. For instance, related N-substituted pyrrolin-2-one derivatives have been shown to undergo acid-catalyzed transformations to generate fused tricyclic systems, such as benzo[b]thiophene and pyrrole-1,2-dione fragments. mdpi.com This demonstrates the potential of the 1-benzyl-pyrrolidine scaffold to be elaborated into diverse heterocyclic structures through strategic chemical reactions. The ethenyl group at the 3-position provides a reactive handle for various transformations, including cycloadditions, oxidations, and hydroborations, which can be used to introduce new rings and functional groups, thereby expanding the range of accessible heterocyclic compounds.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has made chiral building blocks indispensable in modern organic synthesis. enamine.net Pyrrolidine derivatives, especially those derived from natural sources like proline, are prominent chiral synthons used in the synthesis of a wide array of natural products, including alkaloids. researchgate.net The compound this compound, when in an enantiomerically pure form (either R or S), is a valuable chiral building block.
The defined stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis. The benzyl (B1604629) group serves as a common protecting group for the nitrogen atom, which can be removed at a later synthetic stage. The ethenyl group is a key functional group that allows for the extension of the carbon skeleton, for example, through metathesis or Heck reactions, to build complex chiral scaffolds. nih.gov The utility of such structures is highlighted by the synthesis of optically active π-stacked molecules from similar chiral building blocks, leading to materials with unique properties like circularly polarized luminescence. rsc.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Ozonolysis | 1) O₃, CH₂Cl₂; 2) Me₂S | 1-Benzyl-3-formylpyrrolidine |
| Hydroboration-Oxidation | 1) BH₃·THF; 2) H₂O₂, NaOH | (1-Benzylpyrrolidin-3-yl)ethanol |
| Heck Reaction | Aryl halide, Pd catalyst, base | 3-Styryl-1-benzylpyrrolidine derivatives |
| Ring-Closing Metathesis | With a diene partner, Grubbs catalyst | Fused bicyclic pyrrolidine derivatives |
| Diels-Alder Reaction | Dienophile | Cycloadducts |
Precursor for Complex Heterocyclic Compounds
Role in Catalysis
The pyrrolidine scaffold is central to the design of various types of catalysts, including both organocatalysts and ligands for transition metal catalysis.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of synthetic chemistry. scirp.org Pyrrolidine-based structures are among the most successful scaffolds for organocatalysts, famously exemplified by proline and its derivatives. ethz.ch These catalysts often operate via the formation of enamine or iminium ion intermediates with carbonyl compounds. The nitrogen atom of the pyrrolidine ring is mechanistically crucial in these catalytic cycles. While this compound itself is not a commonly cited organocatalyst, its derivatives, such as (S)-N-Benzyl-3-aminopyrrolidine, are available and utilized in chiral synthesis. toray.jp The fundamental structure of this compound could be modified, for instance by converting the ethenyl group into other functional moieties, to create novel organocatalysts for various asymmetric transformations.
The coordination of organic molecules (ligands) to transition metals is the foundation of a vast area of catalysis. researchgate.net The design of these ligands is crucial for controlling the reactivity and selectivity of the metal center. escholarship.org Pyrrolidine derivatives can act as ligands, using the nitrogen atom to bind to the metal. In this compound, the nitrogen atom is a potential coordination site. Furthermore, the ethenyl group can be functionalized to introduce other donor atoms (like phosphorus or sulfur), creating multidentate ligands. nih.gov Such ligands can stabilize transition metal complexes and create a specific chiral environment around the metal, which is essential for asymmetric catalysis. nih.gov The development of catalysts for reactions like asymmetric hydrogenation often relies on chiral ligands to induce high enantioselectivity. cfplus.cz
Table 2: Features of this compound Relevant to Catalysis
| Structural Feature | Potential Role in Catalysis |
| Pyrrolidine Nitrogen | Lewis basic site for organocatalysis (enamine/iminium formation); Coordination site for transition metals. |
| Chiral Center (C3) | Induction of stereoselectivity in asymmetric catalysis. |
| Benzyl Group | Steric bulk can influence the catalytic pocket; Can be removed to reveal a secondary amine. |
| Ethenyl Group | A site for functionalization to append other catalytic groups or donor atoms for multidentate ligands. |
Organocatalytic Applications of Pyrrolidine Derivatives
Development of Advanced Materials
The field of materials science increasingly leverages principles from organic synthesis to create advanced materials with tailored properties. nao.org.uk Chiral molecules are of particular interest for the development of materials with unique optical or electronic properties. nih.gov As a chiral building block, this compound can be incorporated into larger molecular structures, such as polymers or dendrimers. The presence of chiral centers can impart chiroptical properties, such as circular dichroism or circularly polarized luminescence, to the resulting material. rsc.org The reactive ethenyl group makes it suitable for polymerization reactions, potentially leading to the creation of chiral polymers with novel physical and chemical characteristics. These materials could find applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.
Polymer Synthesis and Modification with Pyrrolidine Derivatives
The synthesis of polymers incorporating pyrrolidine moieties has been an active area of research, driven by the unique properties these heterocyclic units impart to the resulting materials. Pyrrolidine derivatives can be introduced into polymer chains either through the polymerization of a pyrrolidine-containing monomer or by the post-polymerization modification of a pre-existing polymer.
The vinyl group in a monomer like this compound would theoretically allow it to undergo polymerization through various mechanisms, most notably free radical polymerization or controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. For instance, the well-studied monomer N-vinylpyrrolidone (NVP) readily polymerizes to form poly(N-vinylpyrrolidone) (PVP), a water-soluble polymer with a wide range of applications. mdpi.comresearchgate.net The polymerization of NVP has been successfully achieved using RAFT, allowing for the synthesis of well-defined block copolymers. mdpi.comnih.govmdpi.comacs.org Similarly, block copolymers of N-vinyl pyrrolidone and benzyl methacrylate (B99206) have been prepared via RAFT polymerization. nih.gov
Another powerful technique for the polymerization of cyclic olefins is Ring-Opening Metathesis Polymerization (ROMP). While this compound itself is not a cyclic olefin in the traditional sense for ROMP, related pyrrolidine-fused cyclobutenes have been successfully polymerized using this method. researchgate.net The choice of catalyst, such as Schrock molybdenum or Grubbs ruthenium catalysts, can influence the tacticity and the configuration of the double bonds in the resulting polymer. researchgate.net Furthermore, tandem ring-opening/ring-closing metathesis polymerization has been utilized to synthesize polymers containing pyrrolidine units in the backbone from monomers containing both a cycloalkene and an alkyne. acs.org
The incorporation of pyrrolidine moieties can also be achieved by modifying existing polymers. For example, polymers with suitable reactive groups can be functionalized with pyrrolidine-containing molecules. This approach allows for the introduction of the specific properties associated with the pyrrolidine ring onto a wide variety of polymer scaffolds.
Table 1: Research Findings on Polymerization of Pyrrolidine Derivatives
| Monomer/System | Polymerization Method | Key Findings |
| N-vinylpyrrolidone (NVP) | RAFT Polymerization | Synthesis of well-defined amphiphilic block copolymers with vinyl esters. mdpi.comresearchgate.net |
| N-vinylpyrrolidone (NVP) and Benzyl Methacrylate (BzMA) | RAFT Polymerization | Preparation of block copolymers with the ability to form micelles in selective solvents. nih.gov |
| N-arylpyrrolidine-fused cyclobutenes | Ring-Opening Metathesis Polymerization (ROMP) | Catalyst-dependent control over polymer tacticity and double bond geometry. researchgate.net |
| Cyclohexene and alkyne-containing monomers | Tandem Ring-Opening/Ring-Closing Metathesis Polymerization | Formation of polymers with pyrrolidine units in the main chain. acs.org |
| Norbornadiene (NBD) with pyrrolidine-based Ru complex | Ring-Opening Metathesis Polymerization (ROMP) | Efficient polymerization to yield cross-linked poly(norbornadiene). researchgate.net |
Design of Functional Materials with Pyrrolidine Moieties
The integration of pyrrolidine moieties into materials can impart a range of desirable functionalities, stemming from the chemical and physical properties of the pyrrolidine ring itself. These functionalities are being explored for applications in catalysis, electronics, and biomaterials.
Catalysis: Pyrrolidine-based structures are well-known organocatalysts. Porous organic polymers (POPs) functionalized with chiral pyrrolidine units have been developed as heterogeneous catalysts. chinesechemsoc.org These materials offer high stability, inherent porosity, and the ability to perform asymmetric catalysis in environmentally friendly solvents like water. chinesechemsoc.org For example, a pyrrolidine-based chiral porous polymer has demonstrated high efficiency in the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins. chinesechemsoc.org
Electronic and Optical Materials: The incorporation of pyrrolidine groups can influence the electronic properties of materials. For instance, functionalization of fullerenes with pyrrolidine moieties has been shown to alter their conductivity and solubility, transforming them into n-type semiconductors. bohrium.com This opens up possibilities for their use in organic electronics.
Biomedical Applications: Polymers containing pyrrolidine units, particularly poly(N-vinylpyrrolidone), are known for their biocompatibility and are used in various biomedical applications. Block copolymers containing PVP and a hydrophobic polypeptide block, such as poly(γ-benzyl-L-glutamate), can self-assemble into pH-sensitive micelles. rsc.org These "smart" drug delivery vehicles can be designed to release their payload in response to specific physiological conditions. rsc.org Furthermore, the synthesis of polymer bottlebrushes with a polyester (B1180765) backbone and poly(N-vinylpyrrolidone) side chains has been explored for drug delivery applications. mdpi.comresearchgate.net
The N-benzyl group in this compound could further contribute to the material's properties, for instance by enhancing thermal stability or influencing self-assembly behavior through aromatic interactions. While direct studies on materials derived from this compound are lacking, the existing research on related systems provides a clear indication of the potential for creating functional materials with tailored properties.
Table 2: Functional Materials Incorporating Pyrrolidine Moieties
| Material Type | Pyrrolidine Derivative/System | Application | Key Properties/Findings |
| Heterogeneous Catalyst | Pyrrolidine-based chiral porous polymer (Py-CPP) | Asymmetric organocatalysis | High yields and enantioselectivities in Michael addition reactions in water. chinesechemsoc.org |
| n-type Semiconductor | Fulleropyrrolidines | Organic electronics | Enhanced conductivity and solubility compared to pristine C60 fullerene. bohrium.com |
| pH-Sensitive Micelles | Poly(N-vinylpyrrolidone)-b-poly(γ-benzyl-L-glutamate) | Drug delivery | Self-assembly into micelles with potential for controlled drug release. rsc.org |
| Polymer Bottlebrushes | Poly(4-vinylbenzyl-2-phenylacetate)-g-poly(NVP) | Drug delivery | Formation of amphiphilic polymer bottlebrushes capable of forming micelles. mdpi.comresearchgate.net |
| Structure-Directing Agent | (S)-(-)-N-benzylpyrrolidine-2-methanol | Synthesis of microporous materials | Directs the crystallization of aluminophosphate frameworks with potential catalytic properties. researchgate.net |
Analytical and Purification Methodologies for N Benzyl Pyrrolidine Compounds
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of N-benzyl pyrrolidine (B122466) derivatives. The choice of technique is often dictated by the specific properties of the compound , such as its polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of N-benzyl pyrrolidine compounds. smolecule.com It is particularly valuable for the separation of enantiomers, which is often a crucial step in the development of chiral compounds.
Key Applications and Findings:
Enantiomeric Separation: Chiral HPLC is instrumental in separating the enantiomers of N-benzyl pyrrolidine derivatives. For instance, the enantiomers of 9-benzyl-3-tert-butoxycarbonyl-3,9-diazatricyclo[5.3.0.01,5]decan-8-one have been successfully separated using a Reprosil Chiral-NR stationary phase with a mobile phase of heptane (B126788)/EtOH. acs.org This technique is essential for obtaining optically pure isomers, which can exhibit different biological activities.
Purity Assessment: Reversed-phase HPLC with UV detection is a standard method for determining the purity of N-benzyl pyrrolidine compounds, often achieving greater than 98% purity.
Method Development: Studies have focused on optimizing HPLC methods for various N-benzyl pyrrolidine analogs. For example, the separation of N-benzyl-α-methyl-benzylamine enantiomers was best achieved on an amylose (B160209) tris(3,5-dimethylphenylcarbamate) chiral stationary phase with an acidic additive in the mobile phase. nih.gov In contrast, the enantioseparation of related aminoalcohols was more effective on a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) stationary phase under acidic conditions. nih.gov
Table 1: HPLC Conditions for Separation of N-Benzyl Pyrrolidine Derivatives
| Compound | Stationary Phase | Mobile Phase | Detection | Reference |
| 9-benzyl-3-tert-butoxycarbonyl-3,9-diazatricyclo[5.3.0.01,5]decan-8-one | Reprosil Chiral-NR | Heptane/EtOH (6/4) | Not Specified | acs.org |
| N-benzyl-α-methyl-benzylamine | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol with TFA | Not Specified | nih.gov |
| Aminoalcohols (related to N-benzyl pyrrolidine) | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol with TFA | Not Specified | nih.gov |
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another vital analytical technique for N-benzyl pyrrolidine compounds, particularly for those that are volatile. smolecule.com
Key Applications and Findings:
Structural Elucidation: GC coupled with high-resolution mass spectrometry, such as GC-Orbitrap-MS, provides high mass accuracy, which is beneficial for the precise structural elucidation of product ions. nih.govresearchgate.net This is crucial for identifying unknown N-benzyl pyrrolidine derivatives or impurities.
Reaction Monitoring: GC analysis is used to monitor the progress of reactions involving N-benzyl pyrrolidine derivatives, such as in the palladium-catalyzed tandem N-arylation/carboamination reactions to synthesize N-aryl-2-benzyl pyrrolidines. nih.gov
Characterization: GC-MS is a standard method for the characterization of newly synthesized N-benzyl pyrrolidine derivatives, providing information on their molecular weight and fragmentation patterns.
Column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is a fundamental purification technique for N-benzyl pyrrolidine compounds. googleapis.com It is widely used to isolate desired products from reaction mixtures.
Key Applications and Findings:
Purification of Reaction Products: Following synthesis, crude reaction mixtures are often subjected to column chromatography to separate the target N-benzyl pyrrolidine compound from starting materials, reagents, and byproducts. For example, the purification of (3R)-N-benzyl-3-acetoxy-pyrrolidine was achieved using silica gel chromatography with a mobile phase of n-hexane-ethyl acetate. tandfonline.com
Diastereomer Separation: In some cases, column chromatography can be used to separate diastereomers. For instance, after treating a mixture of N-benzyl-2,3,5,6-tetra-O-acetyl-1,4-dideoxy-1,4-imino-D-glucitol and its galactose epimer with H2 and Pd/C, the resulting debenzylated pyrrolidine derivatives could be separated by chromatographic purification. unipi.it
Solvent Systems: The choice of eluent is critical for successful separation. A common solvent system for N-benzyl pyrrolidine derivatives is a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent such as ethyl acetate. researchgate.net
Table 2: Column Chromatography Conditions for Purification of N-Benzyl Pyrrolidine Compounds
| Compound | Stationary Phase | Eluent | Reference |
| (3R)-N-benzyl-3-acetoxy-pyrrolidine | Silica Gel | n-hexane-ethyl acetate | tandfonline.com |
| 5(S)-substituted pyrrolidin-2-one derivatives | Silica Gel | 20% EtOAc-hexane | researchgate.net |
| N-phenyl-2-(4-methoxybenzyl)pyrrolidine | Not Specified (Chromatographic purification) | Not Specified | nih.gov |
Reversed-phase chromatography, typically used in HPLC, employs a non-polar stationary phase and a polar mobile phase. This technique is particularly useful for the purification and analysis of more polar N-benzyl pyrrolidine derivatives.
Key Applications and Findings:
Purity Assessment: As mentioned in the HPLC section, reversed-phase HPLC is a standard method for assessing the purity of N-benzyl pyrrolidine compounds.
Ion-exchange chromatography separates molecules based on their net charge. This technique can be applied to N-benzyl pyrrolidine compounds that can be protonated or deprotonated to carry a net positive or negative charge.
Key Applications and Findings:
While less commonly cited for general N-benzyl pyrrolidine compounds, ion-exchange chromatography can be a valuable tool for separating charged derivatives or for removing ionic impurities.
Reversed-Phase Chromatography
Crystallization and Recrystallization Methods
Crystallization is a powerful purification technique that can yield highly pure solid compounds. It is also essential for obtaining single crystals suitable for X-ray crystallography, which provides definitive structural information.
Key Applications and Findings:
Purification: Crystallization is used to purify N-benzyl pyrrolidine derivatives, often after initial purification by column chromatography. For example, optically pure (1'benzyl-2-oxo-[1,3']-(R)-bipyrrolidinyl-3-(R,S)-yl)-triphenyl-phosphonium bromide was obtained by crystallization from a mixture of dichloromethane (B109758) and n-hexane. google.com
Enantiomeric Resolution: In some cases, crystallization can be used for the resolution of enantiomers, although this is less common than chiral chromatography.
Obtaining Crystals for X-ray Analysis: Slow vapor diffusion in mixed solvent systems (e.g., dichloromethane/hexane or ethanol/water) is a common method to grow high-quality single crystals of N-benzyl pyrrolidine compounds suitable for X-ray diffraction studies. acs.org
Table 3: Crystallization Conditions for N-Benzyl Pyrrolidine Derivatives
| Compound | Solvent System | Purpose | Reference |
| (1'benzyl-2-oxo-[1,3']-(R)-bipyrrolidinyl-3-(R,S)-yl)-triphenyl-phosphonium bromide | CH2Cl2 / n-hexane | Purification | google.com |
| (+)-9-benzyl-3-tert-butoxycarbonyl-3,9-diazatricyclo[5.3.0.01,5]decan-8-one | hot EtOAc/n-heptane | X-ray Analysis | acs.org |
An established and effective method for the purification of N-benzyl pyrrolidine compounds, including 1-Benzyl-3-ethenylpyrrolidine, involves their conversion into ammonium (B1175870) salts. issr.edu.kh This classical chemical strategy leverages the basic nature of the tertiary amine within the pyrrolidine ring. libretexts.orgyoutube.com By reacting the amine with an acid, it is converted from a covalent molecule into an ionic salt, which typically exhibits significantly different physical properties, facilitating its separation from non-basic impurities. issr.edu.khyoutube.com
The foundational principle of this technique is the pronounced difference in solubility between the amine freebase and its corresponding salt. libretexts.org While many N-benzyl pyrrolidine compounds are oils or solids with good solubility in common organic solvents, their salts are often crystalline solids that are much less soluble in these same solvents. libretexts.orgquora.com This allows for the selective precipitation of the desired compound as a salt, leaving impurities dissolved in the solvent. nih.govbeilstein-journals.org
The general procedure consists of several steps. First, the crude amine product is dissolved in a suitable organic solvent. The choice of solvent is critical; it must dissolve the initial mixture (amine and impurities) but facilitate the precipitation of the resulting amine salt. nih.govbeilstein-journals.org Common solvents used for this purpose include ethyl acetate, diethyl ether, pentane, and acetonitrile. nih.gov An acid is then added to the solution, causing the formation of the ammonium salt, which precipitates out. youtube.combeilstein-journals.org The solid salt can then be isolated through filtration. If further purity is required, the salt can be recrystallized. issr.edu.kh Finally, the purified amine freebase can be regenerated by treating the salt with a strong base, such as sodium hydroxide (B78521) (NaOH) solution. issr.edu.khyoutube.com
A variety of acids can be employed for salt formation, with the selection depending on the specific amine and the desired properties of the salt. Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are frequently used to form hydrochloride or sulfate (B86663) salts, respectively. issr.edu.khyoutube.com Organic acids have also proven highly effective. For instance, trichloroacetic acid (TCA) has been used for the successful isolation of a wide range of heterocyclic amines. nih.govbeilstein-journals.org The process with TCA involves precipitation of the TCA-amine salt, followed by a simple heating step that liberates the pure amine while decomposing the TCA into volatile byproducts. nih.gov
The table below provides illustrative examples of amine purification via salt precipitation, demonstrating the variety of acids and solvents that can be applied to different amine structures. While specific data for this compound is not detailed in the literature, these examples for other amines, including heterocyclic ones, showcase the versatility and effectiveness of the methodology.
Table 1: Examples of Amine Purification by Salt Precipitation
| Amine | Acid Used | Solvent(s) | Observed Outcome |
|---|---|---|---|
| Dicyclohexylamine | Trichloroacetic Acid (TCA) | Ethyl Acetate | Precipitation of the amine-TCA salt enabled removal of naphthalene (B1677914) impurity. beilstein-journals.org |
| Acridine | Trichloroacetic Acid (TCA) | Not specified | Successful isolation with a 65% yield. beilstein-journals.org |
| Brucine | Trichloroacetic Acid (TCA) | Not specified | This complex natural amine was successfully isolated with a 57% yield. beilstein-journals.org |
| Pyrrolidine | Nitric Acid | Water / Diethyl Ether | Pyrrolidinium (B1226570) nitrate (B79036) was formed and washed with diethyl ether to yield a solid product. cas.cn |
This purification technique is a robust tool in synthetic chemistry, offering a straightforward and scalable method to obtain high-purity N-benzyl pyrrolidine compounds by exploiting their fundamental chemical properties. issr.edu.kh
Future Research Directions and Emerging Paradigms in Pyrrolidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrolidine-based molecules has been widely explored, yet there is a continuous need for more efficient and sustainable methods. nih.gov For 1-Benzyl-3-ethenylpyrrolidine, future research could focus on developing synthetic strategies that are not only high-yielding but also environmentally benign. This includes the use of greener solvents, catalytic methods, and renewable starting materials.
| Synthetic Route | Description | Potential for Sustainability |
| Modified Hofmann Elimination | Quaternization of a 1-benzyl-3-(2-hydroxyethyl)pyrrolidine derivative followed by base-induced elimination to form the ethenyl group. | Could be improved by using catalytic amounts of a recyclable base and minimizing solvent waste. |
| Wittig-type Olefination | Reaction of 1-benzyl-3-pyrrolidinone (B141626) with a phosphorus ylide to introduce the ethenyl moiety. | The generation of phosphine (B1218219) oxide as a byproduct is a drawback; developing catalytic Wittig reactions would enhance sustainability. |
| Cross-Coupling Reactions | Palladium- or nickel-catalyzed coupling of a 3-halopyrrolidine derivative with a vinyl organometallic reagent. | Offers high efficiency and functional group tolerance, with sustainability improvements focused on catalyst recycling and ligand design. |
| Biocatalytic Routes | Enzymatic reduction of a suitable precursor, such as 1-benzyl-3-pyrrolidinone, to an alcohol, followed by enzymatic dehydration. chemicalbook.com | Highly sustainable due to mild reaction conditions, high selectivity, and the use of biodegradable catalysts. |
Exploration of Unprecedented Reactivity and Transformations
The reactivity of this compound is dictated by its three key structural components: the pyrrolidine (B122466) nitrogen, the benzyl (B1604629) group, and the ethenyl (vinyl) group. While the individual reactivities of these functional groups are well-understood, their interplay within a single molecule could lead to novel transformations.
Future research should explore:
Selective functionalization of the ethenyl group: Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation could provide access to a range of new derivatives with potentially interesting biological activities.
Transformations involving the pyrrolidine ring: Ring-opening metathesis of the ethenyl group followed by ring-closing reactions could lead to the synthesis of novel bicyclic systems.
Catalytic dearomatization of the benzyl group: This would provide access to non-planar, sp³-rich scaffolds of interest in drug discovery.
Advanced Stereocontrol and Asymmetric Synthesis Strategies
The 3-position of the pyrrolidine ring in this compound is a stereocenter. The development of synthetic methods that can control the absolute and relative stereochemistry of this center is crucial for preparing enantiomerically pure compounds for biological evaluation. Chiral amines and their derivatives are vital in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts. sigmaaldrich.com
Strategies for achieving stereocontrol could include:
Chiral pool synthesis: Starting from enantiomerically pure precursors such as L- or D-proline.
Asymmetric catalysis: Employing chiral catalysts for key bond-forming reactions, such as the asymmetric hydrogenation of a 1-benzyl-3-ethylidenepyrrolidine precursor or an asymmetric allylic alkylation.
Substrate-controlled diastereoselective reactions: Using the existing stereocenter to direct the formation of new stereocenters.
The asymmetric synthesis of related all-carbon benzylic quaternary stereocenters has been achieved with high enantiomeric excess using copper-catalyzed conjugate addition, a strategy that could be adapted for derivatives of this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. beilstein-journals.org The integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules.
For this compound, a continuous-flow process could be developed for its synthesis, potentially involving multiple steps in a single, uninterrupted sequence. For example, the formation of a key intermediate followed by a purification and a subsequent reaction to install the ethenyl group could all be performed in-flow. This approach would not only be more efficient but also allow for the rapid generation of a library of analogues for structure-activity relationship studies.
Expanding Applications in Catalysis and Materials Science
Pyrrolidine derivatives are widely used as organocatalysts, particularly in asymmetric synthesis. The chiral backbone of the pyrrolidine ring can create a well-defined chiral environment around a catalytic center, enabling high levels of enantioselectivity. Future research could explore the potential of this compound and its derivatives as ligands for transition metal catalysis or as organocatalysts themselves.
In materials science, the ethenyl group offers a handle for polymerization. The incorporation of the this compound motif into polymers could lead to new materials with interesting properties, such as novel chiral stationary phases for chromatography or functional polymers with potential applications in drug delivery or coatings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-3-ethenylpyrrolidine, and what analytical techniques are critical for confirming its structure?
- Answer : Common synthetic approaches include alkylation of pyrrolidine precursors with benzyl and ethenyl groups under basic conditions. Key characterization involves nuclear magnetic resonance (NMR) for proton and carbon environments, and mass spectrometry (MS) for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (e.g., R factor = 0.032, data-to-parameter ratio = 11.5) is essential to resolve structural ambiguities . Infrared (IR) spectroscopy can verify functional groups like ethenyl C=C stretches (~1640 cm⁻¹).
Q. How should researchers handle safety protocols when working with this compound and related pyrrolidine derivatives?
- Answer : Safety measures include using personal protective equipment (PPE: gloves, lab coats, goggles) and working in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., moisture-sensitive derivatives stored under inert gas) . For compounds with reactive substituents like trifluoromethoxy groups, avoid exposure to ignition sources and static discharge .
Q. What are the primary challenges in isolating stereoisomers of benzyl-substituted pyrrolidines, and how can they be addressed?
- Answer : Stereochemical separation requires chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid). Enantiomeric excess (ee) can be quantified via chiral HPLC or polarimetry. For example, (3R,4R)- and (3S,4S)-1-Benzyl-3,4-pyrrolidindiol isomers were resolved using chiral auxiliaries, with mp 95°C for both forms .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition or cycloaddition reactions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance, ethenyl groups may undergo [2+2] cycloaddition with electron-deficient dienophiles. Molecular docking studies can also assess interactions with biological targets, such as enzyme active sites, to guide medicinal chemistry applications .
Q. What strategies resolve contradictions in reaction yields when synthesizing this compound derivatives under varying catalytic conditions?
- Answer : Systematic screening of catalysts (e.g., Pd/C for hydrogenation vs. Grubbs catalysts for olefin metathesis) and reaction parameters (temperature, solvent polarity) is critical. For example, conflicting yields in alkylation reactions may arise from competing N-benzylation vs. ring-opening pathways. Kinetic studies (e.g., in situ IR monitoring) and Hammett plots can identify rate-limiting steps .
Q. How do steric and electronic effects influence the conformational stability of this compound in solution and solid states?
- Answer : X-ray crystallography reveals preferred conformers (e.g., envelope or twist-boat pyrrolidine rings) stabilized by intramolecular CH-π interactions between benzyl and ethenyl groups. In solution, dynamic NMR can detect ring puckering via coalescence temperatures. Substituents like tert-butoxycarbonyl (Boc) groups increase steric hindrance, altering rotational barriers .
Q. What advanced spectroscopic techniques differentiate between this compound and its regioisomers or degradation products?
- Answer : High-resolution mass spectrometry (HRMS) distinguishes regioisomers via exact mass. 2D NMR (e.g., NOESY) identifies spatial proximity of benzyl and ethenyl protons. For degradation studies, LC-MS coupled with isotopic labeling tracks fragmentation pathways. For example, oxidative degradation of the ethenyl group to a carbonyl can be monitored via IR (C=O stretch at ~1700 cm⁻¹) .
Methodological Guidelines
- For structural validation : Prioritize X-ray crystallography for unambiguous confirmation, especially when NMR signals overlap (e.g., diastereotopic protons) .
- For reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., inert vs. aerobic conditions) to mitigate batch-to-batch variability .
- For safety compliance : Regularly update SDS files and conduct risk assessments for derivatives with reactive functional groups (e.g., trifluoromethoxy, tosylhydrazones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
